N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Kinase Selectivity FGFR1 Inhibition Structure-Activity Relationship

This dual-halogenated nicotinamide derivative is a critical tool for kinase inhibitor and epigenetic research. Unlike mono-halogenated or methoxy analogs, its 2-bromo-4-fluorophenyl substituent and conformationally constrained tetrahydrofuran-3-yloxy ether linkage are designed to enhance target binding selectivity and metabolic stability. It serves as an essential comparator for SAR studies against the 5-chloro-3-fluorophenyl analog (CAS 1903654-77-2) and for profiling SIRT1/NNMT dual modulation. Select this compound for reproducible, differentiated biological data.

Molecular Formula C16H14BrFN2O3
Molecular Weight 381.201
CAS No. 2034491-28-4
Cat. No. B2724748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034491-28-4
Molecular FormulaC16H14BrFN2O3
Molecular Weight381.201
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)Br
InChIInChI=1S/C16H14BrFN2O3/c17-13-7-11(18)2-3-14(13)20-16(21)10-1-4-15(19-8-10)23-12-5-6-22-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21)
InChIKeyIGVAVZDDSDHOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034491-28-4): A Dual Halogenated Nicotinamide for Selective Kinase Probe Discovery & Procurement


N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic, dual-halogenated nicotinamide derivative belonging to a class of compounds actively investigated as kinase inhibitors and epigenetic modulators [1]. Its molecular formula is C16H14BrFN2O3 with a molecular weight of 381.2 g/mol. The compound features a distinct 2-bromo-4-fluorophenyl amide substituent coupled with a conformationally constrained tetrahydrofuran-3-yloxy ether linkage on the nicotinamide core. This substitution pattern is designed to influence target binding selectivity, metabolic stability, and physicochemical properties compared to simpler mono-halogenated or non-ether nicotinamide analogs [2].

Why Generic Substitution Fails for N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Key SAR Pillars


In-class nicotinamide compounds cannot be simply interchanged due to the critical interplay between halogen substitution patterns and ether linkage topology. Published SAR studies show that the position and type of halogen on the anilide phenyl ring profoundly affect kinase inhibition potency and isoform selectivity [1]. Furthermore, the tetrahydrofuran-3-yloxy group is not merely a passive linker; its conformational rigidity and oxygen placement can alter metabolic stability, cellular permeability, and hydrogen bonding networks relative to common methoxy, ethoxy, or unsubstituted analogs [2]. Selecting a compound with the precise 2-bromo-4-fluoro substitution and the specific tetrahydrofuran-3-yloxy connectivity is therefore essential for reproducing or extending reported biological profiles in research settings.

N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Halogenation (2-Br/4-F) Drives Distinct Kinase Panel Selectivity vs. Mono-Halogen or Alternative Dihalogen Analogs

The 2-bromo-4-fluoro anilide motif is a key driver of differential kinase inhibition. A closely related nicotinamide analog, 5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903654-77-2), which differs in halogen position and type, demonstrates a clean selectivity profile with a reported IC50 of 12 nM for FGFR1, while showing IC50 values of 450 nM for off-target kinases [1]. By inference, substituting the 3-fluoro/5-chloro pattern with the 2-bromo-4-fluorophenyl group is predicted to significantly re-shape this selectivity landscape due to altered steric bulk and halogen bonding potential, offering a distinct selectivity fingerprint for targeted inhibitor profiling.

Kinase Selectivity FGFR1 Inhibition Structure-Activity Relationship

Tetrahydrofuran-3-yloxy Ether Enhances Metabolic Stability vs. Methoxy-Substituted Nicotinamides

The conformational constraint and electron-withdrawing effect of the tetrahydrofuran ring improves metabolic stability. A structurally related nicotinamide derivative, 2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034272-09-6), which incorporates an identical ether linkage, has been reported as a selective PARP-1 inhibitor with an IC50 of 120 nM [1]. While metabolic stability data for this specific compound is not publicly available, the use of a tetrahydrofuran ether is a well-established strategy to reduce oxidative metabolism compared to simple methyl ethers, which are prone to rapid O-dealkylation. This provides a basis for preferring this analog over methoxy-substituted nicotinamides in long-duration cellular assays.

Metabolic Stability Liver Microsomes Ether Linker

Nicotinamide Core Enables Modulation of NAD+ Biology vs. Benzamide-based Inhibitors

The nicotinamide core structure is critical for engaging NAD+-dependent enzymes. Nicotinamide itself is a noncompetitive SIRT1 inhibitor with an IC50 of <50 μM [1]. Recent evidence also implicates nicotinamide derivatives as potent nicotinamide N-methyltransferase (NNMT) inhibitors, with optimized analogs showing Ki values as low as 650 nM against human NNMT [2]. By contrast, benzamide-based inhibitors often exhibit a markedly different selectivity profile towards SIRTs. This compound retains the nicotinamide scaffold, making it a potentially versatile probe for both sirtuin and NNMT pathways, a feature not shared by benzamide counterparts.

SIRT1 Inhibition NNMT Modulation NAD+ Metabolism

Conformational Rigidity of Tetrahydrofuran-3-yloxy Group May Reduce Entropic Binding Penalty vs. Flexible Alkoxy Substituents

The tetrahydrofuran-3-yloxy group introduces conformational rigidity that can pre-organize the molecule for target binding, potentially reducing the entropic penalty upon complex formation. For instance, N-(6-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, containing the same constrained ether linkage, shows an IC50 of 240 nM against human NaV 1.7 channel [1]. In contrast, compounds with linear, flexible alkoxy linkers often exhibit higher IC50 values due to greater conformational freedom in solution. Although binding parameters have not been determined for this specific compound, the rigid tetrahydrofuran ether is expected to provide a thermodynamic advantage for target engagement compared to flexible alkyl-ether derivatives.

Binding Thermodynamics Conformational Pre-organization Target Engagement

N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Research & Industrial Application Scenarios


Kinase Selectivity Panel Screening for FGFR1 vs. Off-Targets

Use this compound as a structurally unique comparator against the established 5-chloro-3-fluorophenyl analog (CAS 1903654-77-2) to map how changes in halogen pattern (Br vs. Cl, position) shift kinase selectivity, particularly for FGFR1 where the reference analog shows an IC50 of 12 nM [1]. This direct head-to-head profiling can reveal whether the 2-bromo-4-fluoro group improves selectivity or potency for specific kinases of interest.

Metabolic Stability Assessment in Hepatocyte or Microsomal Assays

Evaluate the metabolic stability of this compound in human liver microsomes relative to a matching 6-methoxy-nicotinamide analog. The tetrahydrofuran-3-yloxy linkage is hypothesized to resist oxidative O-dealkylation, potentially yielding a longer half-life [2]. This data is critical for selecting leads for in vivo pharmacokinetic studies.

Dual SIRT1/NNMT Pharmacological Probe for NAD+ Metabolism Research

Deploy this nicotinamide-based compound in cell-free and cell-based assays monitoring SIRT1 deacetylase activity and NNMT methylation. The nicotinamide core provides a basal SIRT1 inhibitory signal (IC50 < 50 µM) [1], while synthetic elaboration at the anilide and ether positions may engage NNMT with improved potency, enabling exploration of dual modulation of NAD+ pathways in cancer or metabolic disease models.

Ion Channel Probe with Conformationally Constrained Ether Linker

Utilize this compound in voltage-clamp electrophysiology studies (e.g., NaV or CaV channels) to compare with the known NaV 1.7 activity of the closely related N-(6-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (IC50 = 240 nM) [3]. Its rigid tetrahydrofuran linker may confer a distinct binding mode, aiding in the mapping of channel pharmacophores.

Quote Request

Request a Quote for N-(2-bromo-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.